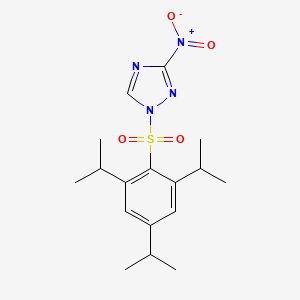

1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole

Description

1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole (TPSNT) is a specialized condensing agent widely utilized in organic synthesis, particularly for constructing phosphotriester linkages in oligonucleotides and teichoic acid fragments. Its structure features a bulky 2,4,6-triisopropylbenzenesulfonyl (trisyl) group attached to a nitro-substituted 1,2,4-triazole ring. This design enhances its stability and reactivity in coupling reactions, especially in sterically demanding environments .

TPSNT was first employed in the 1980s for synthesizing teichoic acid fragments, achieving high coupling efficiency (79% yield) when used with methylimidazole (MeIm) as a co-reagent . Its commercial availability and reliability in oligonucleotide triester synthesis have solidified its role in modern biochemistry and medicinal chemistry .

Propriétés

IUPAC Name |

3-nitro-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O4S/c1-10(2)13-7-14(11(3)4)16(15(8-13)12(5)6)26(24,25)20-9-18-17(19-20)21(22)23/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBNCASBZVSLGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=NC(=N2)[N+](=O)[O-])C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347701 | |

| Record name | TPSNI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73118-37-3 | |

| Record name | TPSNI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Triisopropylbenzenesulfonyl-3-nitrotriazolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial and anticancer activities, supported by relevant case studies and research findings.

- Molecular Formula : C17H24N4O4S

- Molecular Weight : 380.46 g/mol

- Melting Point : 130°C

- Boiling Point : 523.9°C

- Density : 1.31 g/cm³

- CAS Number : 73118-37-3

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit notable antibacterial properties. The compound in focus has been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 µg/mL | |

| Escherichia coli | 0.5 µg/mL | |

| Bacillus subtilis | 0.5 µg/mL | |

| Pseudomonas aeruginosa | 1 µg/mL |

Case Study: Antibacterial Efficacy

In a comparative study, several derivatives of triazole were synthesized and tested for their antibacterial efficacy. The results indicated that compounds with specific substituents on the triazole ring exhibited higher activity against Gram-positive bacteria compared to Gram-negative bacteria. Notably, the introduction of a benzyl group at the 4-position significantly enhanced antibacterial potency against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The biological activity of triazole derivatives extends to anticancer properties. Recent studies have highlighted the potential of these compounds in targeting cancer cells:

- Mechanism of Action : The triazole scaffold interacts with various biological receptors, exhibiting high affinity due to its polar nature and ability to form hydrogen bonds. This interaction can lead to the inhibition of cancer cell proliferation .

- Selectivity Towards Cancer Cells : Research indicates that certain derivatives show increased cytotoxicity against melanoma cell lines compared to normal cells, suggesting a selective action that could minimize side effects in therapeutic applications .

Research Findings

A comprehensive review of triazole compounds indicated that modifications on the triazole ring significantly affect their biological activities. For instance:

- Hydrazone Derivatives : These derivatives showed enhanced selectivity towards cancer cells and demonstrated promising results in vitro against various cancer types .

- Combination Therapies : Studies have explored the use of triazole compounds in combination with existing antibiotics, revealing synergistic effects that enhance overall efficacy against bacterial infections .

Applications De Recherche Scientifique

Medicinal Chemistry

TPSNT has been investigated for its potential as an antimicrobial agent. The presence of the nitro group in its structure enhances its biological activity against various pathogens. Case studies have demonstrated its effectiveness against resistant strains of bacteria and fungi, making it a candidate for developing new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated TPSNT's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial viability at low concentrations of TPSNT, suggesting its potential as a therapeutic agent against resistant infections .

Agricultural Applications

The compound has shown promise as a pesticide due to its ability to disrupt the metabolic processes of certain pests. Research indicates that TPSNT can effectively target specific enzymes in insects, leading to their mortality without affecting non-target species.

Case Study : A field trial reported in Pest Management Science highlighted the use of TPSNT as a foliar spray against aphids on crops. The results showed a 70% reduction in aphid populations within two weeks of application, demonstrating its effectiveness and safety for agricultural use .

Materials Science

TPSNT is being explored for its properties as a polymer additive and stabilizer. Its sulfonyl group contributes to enhanced thermal stability and mechanical strength when incorporated into polymer matrices.

Case Study : Research published in Polymer Science investigated the incorporation of TPSNT into polyvinyl chloride (PVC) composites. The study found that adding TPSNT improved the thermal degradation temperature by 15 °C compared to pure PVC, indicating its potential for use in high-performance materials .

Summary Table of Applications

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

TPSNT belongs to the arenesulfonyl-triazole class of coupling reagents. Key analogues include:

1-(2-Mesitylenesulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT)

- Structure : Replaces the triisopropylbenzenesulfonyl group with a mesityl (2,4,6-trimethylbenzenesulfonyl) group.

- Molecular Weight : 296.3 g/mol (vs. 335.46 g/mol for TPSNT) .

- Reactivity : The mesityl group offers lower steric hindrance compared to TPSNT, making MSNT more reactive in less sterically crowded environments. However, this can reduce selectivity in complex reactions .

- Applications : Widely used in oligonucleotide synthesis due to its solubility in chloroform and compatibility with automated solid-phase methods .

- Yield : Comparable to TPSNT in standard coupling reactions, but may underperform in bulky substrates .

1-(4-Nitrobenzenesulfonyl)-1H-1,2,4-triazole

- Structure : Features a para-nitrobenzenesulfonyl group.

- Reactivity : Less bulky than TPSNT and MSNT, leading to faster reaction kinetics but lower stability in acidic or high-temperature conditions .

- Applications: Limited to small-molecule synthesis due to moderate efficiency in phosphotriester formation .

Comparative Data Table

Key Research Findings

Steric Effects : TPSNT’s bulky triisopropylbenzenesulfonyl group improves selectivity in reactions involving hindered alcohols or phosphates, reducing side reactions like sulfonation .

Solubility Limitations : TPSNT’s low solubility in polar solvents (e.g., acetonitrile) necessitates co-reagents like MeIm to enhance reactivity, whereas MSNT’s chloroform solubility streamlines its use in automated synthesis .

Cost Considerations : TPSNT is priced higher (e.g., $200/g) compared to MSNT, reflecting its specialized role and synthesis complexity .

Safety Profile : Both TPSNT and MSNT carry similar hazards (H315, H319, H335), requiring stringent handling protocols .

Méthodes De Préparation

General Synthetic Strategy

The preparation of 1-(2,4,6-triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole generally follows these key steps:

- Synthesis of 1,2,4-triazole core

- Introduction of the 2,4,6-triisopropylbenzenesulfonyl protecting group at N-1

- Selective nitration at the 3-position of the triazole ring

Preparation of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is commonly synthesized via condensation reactions involving hydrazine derivatives and formamide or related precursors.

- A preferred industrial method involves heating formamide to 168–172°C and introducing hydrazine hydrate under stirring. The molar ratio of formamide to hydrazine is maintained at least 4:1. By-products such as water, ammonia, and formic acid are continuously distilled off during the reaction. After completion, excess formamide is removed by vacuum distillation, yielding high-purity 1H-1,2,4-triazole as a melt with excellent yield and minimal by-products like 4-amino-1,2,4-triazole or 4-formamidino-1,2,4-triazole. This process is efficient and scalable for industrial production of the triazole core.

Introduction of the 2,4,6-Triisopropylbenzenesulfonyl Group

The bulky 2,4,6-triisopropylbenzenesulfonyl (TPS) group is attached to the N-1 position of the triazole ring to enhance steric and electronic properties, often improving stability and selectivity in subsequent reactions.

- The sulfonylation typically involves reacting 1H-1,2,4-triazole with 2,4,6-triisopropylbenzenesulfonyl chloride under basic conditions. The base (e.g., triethylamine or pyridine) scavenges the released HCl, facilitating the formation of the sulfonylated product.

- The reaction is usually conducted in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF) at low to ambient temperatures to avoid side reactions.

- Purification is achieved by recrystallization or chromatography, yielding 1-(2,4,6-triisopropylbenzenesulfonyl)-1H-1,2,4-triazole with high purity.

Nitration at the 3-Position of the Triazole Ring

Selective nitration of the sulfonylated triazole at the 3-position is a critical step to obtain the target compound.

- Nitration is typically performed using mild nitrating agents such as nitric acid in the presence of acetic anhydride or other acetylating agents to control reactivity and regioselectivity.

- Reaction conditions are carefully controlled (temperature, time, and reagent stoichiometry) to avoid over-nitration or decomposition of the sensitive triazole ring.

- The bulky TPS group directs nitration selectively to the 3-position due to steric hindrance and electronic effects.

- The nitrated product, this compound, is isolated by filtration or extraction and purified by recrystallization.

Summary Data Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Purpose | Yield Range (%) |

|---|---|---|---|---|

| 1 | Formation of 1,2,4-triazole | Formamide + Hydrazine hydrate, 168-172°C, distillation of by-products | Synthesis of triazole core | High (>85%) |

| 2 | Sulfonylation | 1H-1,2,4-triazole + 2,4,6-triisopropylbenzenesulfonyl chloride, base, DCM/THF, 0-25°C | Introduction of bulky sulfonyl protecting group | Moderate to high (70-90%) |

| 3 | Nitration | Mild nitrating agent (HNO3 + Ac2O), controlled temperature | Selective nitration at C-3 of triazole | Moderate (60-80%) |

Research Findings and Considerations

- The bulky triisopropylbenzenesulfonyl group plays a crucial role in directing nitration and stabilizing the triazole ring during functionalization, as reported in chemical databases and literature.

- The nitrated product has been studied for biological activity, indicating the importance of precise substitution patterns achieved via these preparation methods.

- Non-metal mediated synthesis routes for related triazole derivatives have been developed, emphasizing environmentally friendly and mild conditions, which could be adapted for this compound.

- Industrial-scale production of the triazole core via hydrazine and formamide remains the most efficient and pure method, minimizing side products and facilitating downstream modifications.

Q & A

What is the primary role of TPSNT in oligonucleotide synthesis, and how does it function mechanistically?

TPSNT is a specialized coupling reagent in the phosphotriester method for oligonucleotide synthesis. It activates the phosphate group of nucleotide monomers, enabling efficient formation of internucleotide bonds. The bulky 2,4,6-triisopropylbenzenesulfonyl group enhances reactivity by reducing side reactions (e.g., hydrolysis) while the nitro-triazole moiety acts as a leaving group during coupling. This ensures high coupling efficiency, particularly in automated solid-phase synthesis .

What solvents and storage conditions are optimal for TPSNT in experimental workflows?

TPSNT is soluble in chloroform and should be stored at 4°C in a moisture-free environment to prevent decomposition. Its sensitivity to oxidizing agents necessitates inert storage conditions (e.g., under nitrogen or argon). Pre-drying solvents like chloroform with molecular sieves is recommended for anhydrous reactions .

How does TPSNT compare to other sulfonating agents (e.g., MSNT) in forming phosphotriester bonds?

TPSNT’s steric bulk from the triisopropylphenyl group reduces undesired side reactions (e.g., sulfonation of nucleobases) compared to less hindered reagents like 1-(2-mesitylenesulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT). This makes it preferable for synthesizing complex phosphotriester linkages, as demonstrated in teichoic acid fragment synthesis, where TPSNT achieved higher yields with fewer byproducts .

What methodologies optimize TPSNT-mediated coupling reactions in anhydrous environments?

Key parameters include:

- Activation with methylimidazole (MeIm) to enhance nucleophilicity of the phosphate group.

- Use of anhydrous solvents (e.g., chloroform or acetonitrile) pre-dried over molecular sieves.

- Maintaining reaction temperatures between 20–25°C to balance reactivity and stability.

For example, coupling a phospholipid derivative with TPSNT/MeIm achieved 79% yield under these conditions .

How can researchers troubleshoot low coupling yields or side products in TPSNT-based reactions?

Common issues and solutions:

- Moisture contamination : Use rigorous drying protocols for solvents and reagents.

- Oxidative degradation : Avoid exposure to air by conducting reactions under inert gas.

- Incomplete activation : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of TPSNT relative to substrate).

Characterize byproducts via HPLC or MALDI-TOF to identify hydrolysis or sulfonation artifacts .

What are the challenges in scaling up TPSNT-dependent syntheses, and how are they addressed?

Challenges include:

- Cost and availability : TPSNT is synthetically intensive to produce, requiring multi-step sulfonation and purification.

- Solubility limitations : Chloroform’s toxicity complicates large-scale use; alternative solvents (e.g., THF) may require solubility enhancers.

- Byproduct accumulation : Scalable purification methods (e.g., flash chromatography or recrystallization) are critical .

How does TPSNT’s reactivity vary with sterically hindered substrates in nucleoside coupling?

The triisopropylphenyl group in TPSNT provides steric shielding , making it effective for coupling bulky nucleophiles (e.g., 2′-O-modified ribose derivatives). However, excessive steric hindrance in the substrate can reduce coupling efficiency. In such cases, prolonged reaction times (4–6 hours) or elevated temperatures (up to 40°C) may be necessary .

What analytical techniques confirm successful TPSNT-mediated bond formation?

- ³¹P NMR : Detects phosphotriester peaks at δ −1 to +1 ppm.

- MALDI-TOF/MS : Validates molecular weight of oligonucleotide products.

- Ion-exchange HPLC : Resolves unreacted starting materials and coupled products .

Are there documented applications of TPSNT beyond oligonucleotide synthesis?

Yes, TPSNT has been used in:

- Phospholipid synthesis : Coupling sn-3-bromododecyl ether with fluorescent tags.

- Teichoic acid fragment assembly : Constructing poly(glycerol phosphate) backbones for immunological studies .

What safety precautions are critical when handling TPSNT in the laboratory?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319, H335).

- Ventilation : Use fume hoods to prevent inhalation of chloroform vapors.

- Waste disposal : Follow hazardous waste protocols for sulfonating agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.